Rosuvastatin (D6 Sodium)

Overview

Description

Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Rosuvastatin is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) . It is also used to treat adults who cannot control their cholesterol levels by diet and exercise alone .

Molecular Structure Analysis

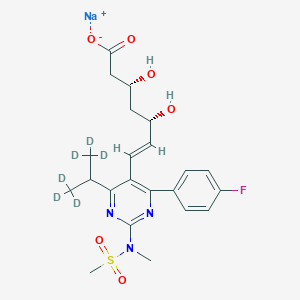

Rosuvastatin (D6 Sodium) has a molecular formula of C22H21D6FN3O6S . The elemental analysis shows %C: 50.08, %H: 5.56, %N: 7.88 . The sodium content is 5.20% .Chemical Reactions Analysis

Rosuvastatin is an inhibitor of HMG-CoA reductase (IC50 = 5 nM) . It inhibits cholesterol synthesis in isolated rat hepatocytes with an IC50 value of 0.16 nM .Physical and Chemical Properties Analysis

Rosuvastatin (D6 Sodium) is a solid with a molecular weight of 509.6 . It is soluble in methanol .Scientific Research Applications

Rosuvastatin as a Probe in Clinical Drug-Drug Interaction Studies

Rosuvastatin is extensively used in clinical drug-drug interaction (DDI) studies due to its role as a substrate for various transporters, including OATP1B1 and BCRP. It's instrumental in investigating transporter inhibition effects in clinical settings. One study highlighted its interaction with Ronacaleret, where Rosuvastatin exposure decreased by approximately 50%, indicating decreased absorption and/or enhanced first-pass elimination due to inhibition of intestinal OATP2B1, emphasizing the importance of this transporter in Rosuvastatin absorption in humans (Johnson et al., 2017).

Formulation and Evaluation for Enhanced Bioavailability

Rosuvastatin has been formulated into fast-dissolving tablets to enhance solubility and improve bioavailability, particularly beneficial for pediatric and geriatric patients. This formulation aims to address Rosuvastatin's poor water solubility and low bioavailability, using polymers like PEG 4000 and superdisintegrants such as crospovidone for rapid dispersion and dissolution (Singh et al., 2014).

Vascular Effects in Hypertensive Models

Rosuvastatin has shown beneficial pleiotropic vascular effects in hypertensive rat models. It reduced arterial pressure and improved systemic and regional hemodynamics, demonstrating potential for cardiovascular applications beyond its lipid-lowering capabilities (Sušić et al., 2003).

Effects in Inflammation-Linked Metabolic Disorders

In studies involving mice with diet-induced obesity, Rosuvastatin was found to lower cholesterol levels, improve glucose tolerance, and modulate pro-inflammatory cytokines. This suggests its therapeutic potential in metabolic disorders related to type 2 diabetes (Lee et al., 2016).

Anti-Inflammatory and Anti-Apoptotic Properties

Rosuvastatin has demonstrated antioxidant, anti-inflammatory, and anti-apoptotic effects in a dextran sulfate sodium (DSS)-induced colitis model. These properties indicate its potential as an anti-inflammatory drug for patients with inflammatory bowel disease (Shin et al., 2017).

Anti-Proliferative and Cytotoxic Activity Against Melanoma Cells

Research indicates that Rosuvastatin possesses anti-proliferative and cytotoxic activities against melanoma cells. This suggests its potential utility in cancer therapy, specifically in melanoma chemoprevention (Maj et al., 2016).

Transporter-Mediated Hepatic Uptake and Pharmacogenetics

The hepatic uptake of Rosuvastatin is mediated by transporters like OATP and NTCP. Variability in transporter expression and polymorphisms can significantly influence the disposition of Rosuvastatin and its response in different individuals (Ho et al., 2006).

Mechanism of Action

Target of Action

Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications . The primary target of Rosuvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Rosuvastatin is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Rosuvastatin reduces the production of mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin disrupts the cholesterol synthesis pathway, leading to a decrease in the endogenous production of cholesterol in the liver . This results in an increase in the uptake of LDL cholesterol from the bloodstream, as the liver upregulates LDL receptor expression to compensate for the decreased intracellular cholesterol levels .

Pharmacokinetics

Rosuvastatin is given once daily, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, Rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of Rosuvastatin is characterized by a large coefficient of variation (48%) .

Result of Action

The primary result of Rosuvastatin’s action is a reduction in plasma total cholesterol, triglyceride, LDL-C, and oxidized LDL-C levels . It decreases the area of aortic atherosclerotic lesions in certain models . This reduction in cholesterol levels significantly reduces the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The pharmacokinetics of Rosuvastatin can be influenced by several factors. For instance, the overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects . Additionally, plasma concentrations increase about 3-fold in patients with severe renal impairment . Therefore, factors such as race and renal function can influence the action, efficacy, and stability of Rosuvastatin.

Safety and Hazards

Rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Asymptomatic liver enzyme elevations occur with rosuvastatin at a similarly low incidence as with other statins . Proteinuria induced by rosuvastatin is likely to be associated with a statin-provoked inhibition of low-molecular-weight protein reabsorption by the renal tubules .

Biochemical Analysis

Biochemical Properties

Rosuvastatin (D6 Sodium) interacts with the enzyme HMG-CoA reductase, acting as a competitive inhibitor . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, Rosuvastatin (D6 Sodium) effectively reduces the synthesis of cholesterol in the body .

Cellular Effects

In terms of cellular effects, Rosuvastatin (D6 Sodium) primarily acts in the liver, where it decreases hepatic cholesterol concentrations . It has also been shown to have effects on macrophages, improving macrophage-related foam cell formation and polarization conversion via mediating autophagic activities .

Molecular Mechanism

The molecular mechanism of Rosuvastatin (D6 Sodium) involves its binding to the active site of the HMG-CoA reductase enzyme, inhibiting its function . This prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol .

Temporal Effects in Laboratory Settings

Over time, Rosuvastatin (D6 Sodium) has been observed to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . Some of these changes did not resolve after drug withdrawal .

Dosage Effects in Animal Models

In animal models, Rosuvastatin (D6 Sodium) has been shown to reduce plasma total cholesterol, triglyceride, LDL-C, and oxidized LDL-C levels when administered at a dose of 10 mg/kg . Higher doses of Rosuvastatin have been associated with cases of renal failure .

Metabolic Pathways

Rosuvastatin (D6 Sodium) is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate . This process is mediated by the enzyme HMG-CoA reductase .

Transport and Distribution

Rosuvastatin (D6 Sodium) is transported and distributed within cells and tissues primarily through the action of transport proteins. It is suggested that the organic anion transporting polypeptide (OATP) 1B1 is a primary hepatic rosuvastatin uptake transporter .

Subcellular Localization

Rosuvastatin (D6 Sodium) is primarily localized in the liver, where it exerts its effects on cholesterol synthesis

Properties

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEBGDYYHAFODH-HPECXWNWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B1431178.png)

![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)

![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)

![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)